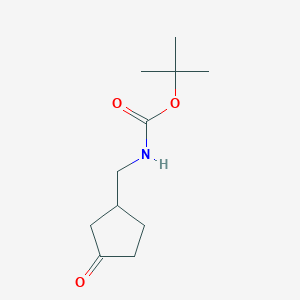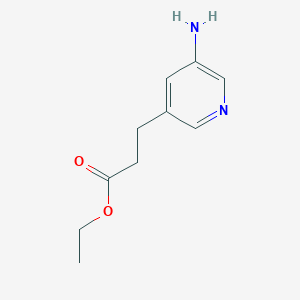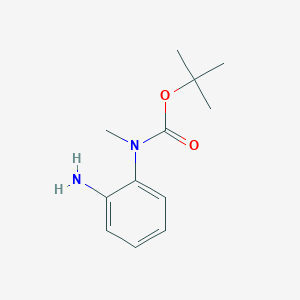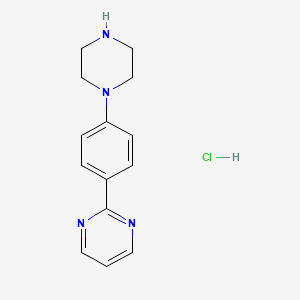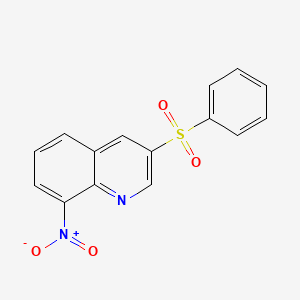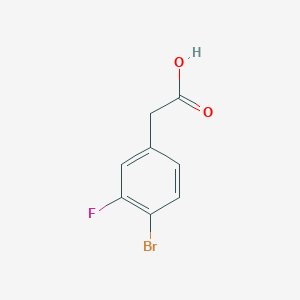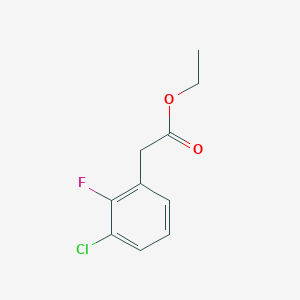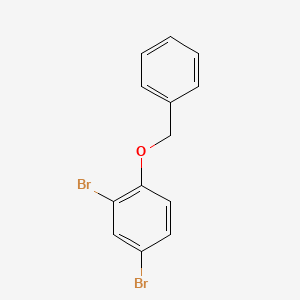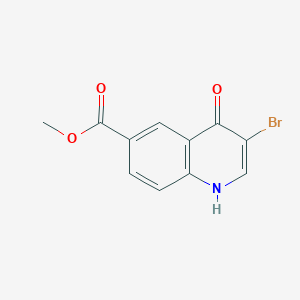
3-溴-4-羟基喹啉-6-甲酸甲酯
描述
“Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8BrNO3 . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate” consists of a quinoline core with a bromine atom at the 3rd position, a hydroxy group at the 4th position, and a carboxylate group at the 6th position . The molecular weight of this compound is 282.09 g/mol .
Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. For instance, they can participate in Ullmann-type coupling reactions, where nucleophilic substitution of a bromine atom with sodium azide gives an azido complex intermediate .
科学研究应用
Anticancer Research
Quinoline derivatives have been extensively studied for their anticancer properties. Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate serves as a scaffold for synthesizing compounds that exhibit potential anticancer activities. The compound’s ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation makes it a valuable asset in oncology research .
Antimicrobial Activity
The structural complexity of quinolines allows them to act against a broad spectrum of microbial pathogens. Research has shown that modifications to the quinoline structure, such as the addition of a methyl group at the 3-bromo-4-hydroxy position, can enhance antimicrobial efficacy, making it a promising candidate for developing new antibiotics .
Anti-Inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate derivatives have shown promise in modulating inflammatory pathways, thus contributing to the field of anti-inflammatory drugs .
Antituberculosis Agents
Tuberculosis remains a global health challenge, and the emergence of drug-resistant strains has intensified the search for new therapeutics. Quinoline compounds, including Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate, are being explored for their potential to inhibit Mycobacterium tuberculosis .
Antimalarial Properties
Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being a well-known example. The research into Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate derivatives continues to uncover new possibilities for treating malaria, especially in the face of increasing drug resistance .
Neuroprotective Effects
Neurodegenerative diseases pose a significant challenge to healthcare systems. Quinoline derivatives are being investigated for their neuroprotective properties, which could lead to advancements in treating conditions like Alzheimer’s and Parkinson’s disease .
Cardiovascular Applications
Cardiovascular diseases are the leading cause of death globally. Compounds derived from Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate are being studied for their potential cardiovascular benefits, including the prevention of atherosclerosis and the reduction of heart disease risk factors .
Green Chemistry Synthesis
The synthesis of quinoline derivatives, including Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate, is being revolutionized by green chemistry approaches. These methods aim to reduce environmental impact by utilizing eco-friendly catalysts and sustainable processes, thereby contributing to the field of industrial chemistry .
未来方向
The future directions for “Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate” could involve further exploration of its potential biological activities and applications in drug discovery . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
属性
IUPAC Name |
methyl 3-bromo-4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIGBCRSJPGWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




